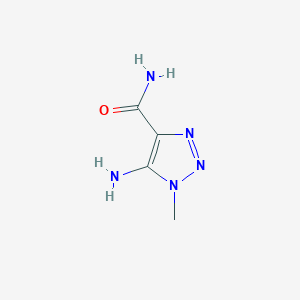

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide, has been achieved through ruthenium-catalyzed cycloaddition reactions. This method offers a regiocontrolled approach to prepare the desired triazole derivatives, providing a foundation for the synthesis of triazole-containing compounds with potential biological activities, including HSP90 inhibitors (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of similar triazole derivatives has been explored through various analytical techniques. For instance, the crystal structure of 5-Phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide has been determined, showcasing the Dimroth rearrangement phenomena, which is significant for understanding the structural dynamics of triazole compounds (L'abbé et al., 2010).

Chemical Reactions and Properties

The chemistry of 5-amino-1,2,3-triazole derivatives is rich and versatile, allowing for a variety of chemical transformations. For example, condensation reactions with acetamidines lead to the formation of 2-substituted 8-azapurin-6-ones, demonstrating the reactivity of triazole carboxamides toward forming nucleoside analogs and other heterocyclic structures (Albert & Trotter, 1979).

Physical Properties Analysis

The physical properties of 5-amino-1H-[1,2,4]triazole derivatives have been extensively studied. These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications. The acetylation reactions and subsequent structural analysis provide insights into their reactivity and stability, contributing to the broader knowledge of triazole chemistry (Dzygiel et al., 2004).

Chemical Properties Analysis

The chemical properties of 5-amino-1,2,3-triazole derivatives, such as their ability to undergo Dimroth rearrangement and form various substituted products, underline the synthetic versatility of these compounds. Such properties enable the design and synthesis of compounds with tailored functionalities for specific applications, including the development of new pharmaceutical agents (Albert, 1973).

Applications De Recherche Scientifique

1. Disarming the Bacterial SOS Response

- Summary of Application: This compound is used to inhibit the bacterial DNA damage (SOS) response, which is activated by many antibiotics that cause DNA damage. The SOS response results in the expression of genes involved in DNA repair and mutagenesis. Inhibiting this response can sensitize bacteria to antibiotics and slow the appearance of resistance .

- Methods of Application: A high throughput screen of ∼1.8 million compounds was performed to monitor for inhibition of RecA-mediated auto-proteolysis of Escherichia coli LexA, the reaction that initiates the SOS response .

- Results or Outcomes: The refinement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold identified in the screen led to the identification of an analog with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .

2. Synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate

- Summary of Application: This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol. It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

- Methods of Application: The synthesis involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .

- Results or Outcomes: The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .

3. Inhibiting the SOS Response in Pseudomonas aeruginosa

- Summary of Application: This compound has been found to inhibit the SOS response in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals and humans .

- Methods of Application: The compound was used to target auto-proteolysis of LexA, a key protein in the SOS response .

- Results or Outcomes: An analog of the compound was identified with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .

4. Synthesis of Ribavirin

- Summary of Application: This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

- Methods of Application: The synthesis involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .

- Results or Outcomes: The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .

5. Inhibiting the SOS Response in Pseudomonas aeruginosa

- Summary of Application: This compound has been found to inhibit the SOS response in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals and humans .

- Methods of Application: The compound was used to target auto-proteolysis of LexA, a key protein in the SOS response .

- Results or Outcomes: An analog of the compound was identified with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .

6. Synthesis of Ribavirin

- Summary of Application: This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

- Methods of Application: The synthesis involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .

- Results or Outcomes: The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .

Propriétés

IUPAC Name |

5-amino-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-9-3(5)2(4(6)10)7-8-9/h5H2,1H3,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLWYSGGQFFAOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363523 |

Source

|

| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

CAS RN |

20419-66-3 |

Source

|

| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.